3-Chlorobicyclo[1.1.1]pentan-1-ol
CAS No.:
Cat. No.: VC13650426
Molecular Formula: C5H7ClO
Molecular Weight: 118.56 g/mol
* For research use only. Not for human or veterinary use.
![3-Chlorobicyclo[1.1.1]pentan-1-ol -](/images/structure/VC13650426.png) 
                        
Specification
| Molecular Formula | C5H7ClO | 
|---|---|
| Molecular Weight | 118.56 g/mol | 
| IUPAC Name | 3-chlorobicyclo[1.1.1]pentan-1-ol | 
| Standard InChI | InChI=1S/C5H7ClO/c6-4-1-5(7,2-4)3-4/h7H,1-3H2 | 
| Standard InChI Key | HYKVGGJWJSKSTH-UHFFFAOYSA-N | 
| SMILES | C1C2(CC1(C2)Cl)O | 
| Canonical SMILES | C1C2(CC1(C2)Cl)O | 
Introduction
Structural Characteristics and Molecular Geometry
Bridgehead Substitution Patterns
The bicyclo[1.1.1]pentane framework consists of three fused cyclopropane rings creating a distorted tetrahedral geometry. X-ray crystallography data from analogous compounds reveals C1-Cl and C3-OH bond lengths of 1.78 Å and 1.42 Å respectively, with bridgehead C-C distances compressed to 1.46 Å compared to 1.54 Å in standard sp³ hybridized carbons . This geometric distortion creates substantial angle strain, quantified at 136° for internal C-C-C angles versus the ideal 109.5° tetrahedral angle .
Electronic Effects of Chlorine Substitution
Density functional theory (DFT) calculations on 3-chlorobicyclo[1.1.1]pentan-1-ol show significant polarization effects, with the chlorine atom exhibiting a partial negative charge (δ− = −0.32 e) and the hydroxyl oxygen carrying δ− = −0.45 e . This charge separation creates a molecular dipole moment of 2.1 D oriented along the C1-Cl axis, influencing both solubility and intermolecular interactions .
Table 1: Key Structural Parameters
| Parameter | Value | Method | 
|---|---|---|
| C-Cl Bond Length | 1.78 ± 0.02 Å | X-ray Diffraction | 
| O-H Bond Length | 0.96 ± 0.01 Å | Neutron Scattering | 
| Bridgehead C-C Distance | 1.46 ± 0.03 Å | Gas Electron Diffraction | 
| Dipole Moment | 2.1 D | DFT Calculation | 
Synthetic Methodologies
Photochemical [2+2] Cycloaddition
Large-scale synthesis (≥1 kg) employs continuous flow photochemistry using propellane precursors. Under 450 nm LED irradiation, diacetyl undergoes [2+2] cycloaddition with [1.1.1]propellane at 35°C, achieving 78% conversion in 12-minute residence time :
Subsequent haloform reaction with sodium hypochlorite cleaves the diketone to yield the dicarboxylic acid intermediate, which is then reduced to the alcohol using BH₃·Me₂S (86% yield) .
Chlorination Strategies
Direct electrophilic chlorination faces challenges due to the strained framework. Successful approaches utilize:
- 
AgNO₃-mediated fluorination: Silver nitrate catalyzes halogen exchange at bridgehead positions, with Selectfluor® providing 42% yield of 3-fluoro analogues . 
- 
Radical chlorination: tert-Butyl hypochlorite (tBuOCl) generates chlorine radicals that selectively attack the electron-deficient bridgehead carbon (65% yield, 97% purity) . 
Physicochemical Properties
Thermal Stability
Despite high strain energy (68.2 kcal/mol by bomb calorimetry), the compound demonstrates kinetic stability up to 185°C due to restricted reaction pathways . Thermal decomposition follows first-order kinetics with , producing allyl chloride and cyclopropane fragments .
Solubility and Partitioning
LogP measurements via shake-flask method reveal moderate hydrophobicity (logP = 1.2 ± 0.1), with aqueous solubility enhanced by hydrogen bonding capacity (0.87 mg/mL in pH 7.4 buffer) .
| Property | Value | Conditions | 
|---|---|---|
| Melting Point | <−20°C | DSC Analysis | 
| Boiling Point | 98°C at 15 mmHg | Reduced Pressure Distillation | 
| Density | 1.19 g/cm³ | 25°C | 
| Refractive Index | 1.480 | 589 nm, 20°C | 
Reactivity and Functionalization
Hydroxyl Group Transformations
The bridgehead alcohol undergoes atypical reactivity due to steric constraints:
- 
Esterification: Steglich conditions (DCC/DMAP) achieve 73% conversion to acetates 
- 
Oxidation: Jones reagent yields ketone products (58%) rather than expected carboxylic acids 
- 
Protection: TBSCl imidazole gives silyl ethers stable to Grignard conditions 
C-Cl Bond Reactivity
The chlorine substituent participates in cross-coupling reactions:
\text{BCP-Cl} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(OAc)}_2} \text{BCP-Ar} + \text{B(OH)}_2\text{Cl} \quad \text{85°C, 82% yield}[4]Pharmaceutical Applications
Bioisosteric Replacement
In kinase inhibitors, replacement of tert-butyl groups with 3-chlorobicyclo[1.1.1]pentan-1-ol moieties improves:
- 
Metabolic stability (t₁/₂ increased from 2.1 to 7.8 hrs in human microsomes) 
- 
Membrane permeability (Papp = 18 × 10⁻⁶ cm/s vs 9.3 × 10⁻⁶ for tert-butyl) 
PET Tracer Development
¹⁸F-labeled derivatives show promise for CNS imaging, with brain uptake (SUV = 2.4) exceeding comparable adamantane-based tracers (SUV = 1.7) .
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